Urea, (2-thiazolin-2-yl)-

Conformational analysis Structural biology Medicinal chemistry

Scaffold-hopping from aromatic thiazolyl ureas often sacrifices conformational preorganization. Urea, (2-thiazolin-2-yl)- solves this via an intramolecular H-bond that locks a rigid, chelated conformation, shifting the heterocyclic nitrogen basicity by ~1.8 pKa units. ● 1.7× herbicidal selectivity advantage over diuron observed in thiazolyl urea analogs. ● Two free urea NH positions enable one-step parallel library synthesis for SAR-driven agrochemical lead optimization. ● Cytokinin-like PGR activity validated in cucumber cotyledon expansion assays. Supplied as an unsubstituted parent scaffold (≥98% purity) for immediate late-stage diversification.

Molecular Formula C4H7N3OS
Molecular Weight 145.19 g/mol
CAS No. 15823-99-1
Cat. No. B101558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, (2-thiazolin-2-yl)-
CAS15823-99-1
Synonyms(2-Thiazolin-2-yl)urea
Molecular FormulaC4H7N3OS
Molecular Weight145.19 g/mol
Structural Identifiers
SMILESC1CSC(=N1)NC(=O)N
InChIInChI=1S/C4H7N3OS/c5-3(8)7-4-6-1-2-9-4/h1-2H2,(H3,5,6,7,8)
InChIKeyQFHFVQOVGBVYBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urea (2-thiazolin-2-yl) Procurement Guide


Urea, (2-thiazolin-2-yl)- (CAS 15823-99-1; IUPAC: 4,5-dihydro-1,3-thiazol-2-ylurea) is a heterocyclic urea derivative featuring a partially saturated 2-thiazoline ring directly attached to an unsubstituted urea moiety . It has molecular formula C4H7N3OS and a molecular weight of 145.18 g/mol, with a predicted density of 1.68±0.1 g/cm³ and a melting point of 166-167 °C . As the simplest member of the 2-thiazolinylurea class, this compound serves as an essential building block in both agrochemical and medicinal chemistry research programs, offering a unique hydrogen-bonding-capable scaffold that is structurally distinct from aromatic thiazolyl ureas [1].

Workflow Agrochemical and medicinal chemistry building block
Key feature Intramolecular hydrogen-bonded rigid scaffold
Differentiator Structurally distinct from aromatic thiazolyl ureas

Why Substitution Fails: Urea (2-thiazolin-2-yl)


Simple replacement of Urea, (2-thiazolin-2-yl)- with an aromatic thiazolyl analog (e.g., N-(2-thiazolyl)urea) or an open-chain aminoethyl urea eliminates a defining structural feature: the intramolecular hydrogen bond between the endocyclic thiazoline nitrogen and the urea NH that enforces a rigid, chelated conformation [1]. This chelation restricts bond rotation, alters the basicity of the heterocyclic nitrogen by approximately 1.8 pKa units relative to the parent 2-amino-2-thiazoline, and directly impacts both molecular recognition and physicochemical properties . As a result, thiazolyl and open-chain urea analogs cannot replicate the conformational preorganization and protonation-state profile of the target compound in biological systems.

Target scaffold Aromatic thiazolyl analog
Intramolecular H-bond enforces rigid chelation; aromatic analog lacks this, altering basicity and conformational preorganization.
Target scaffold Open-chain aminoethyl urea
Open-chain analog cannot reproduce the chelated motif; binding presentation and protonation state may shift significantly.

Quantitative Evidence Guide: Urea (2-thiazolin-2-yl)


Intramolecular Hydrogen-Bonded Chelation and Rigid Conformation

Urea, (2-thiazolin-2-yl)- and its N-substituted derivatives exhibit a strong chelated structure driven by an intramolecular hydrogen bond between the thiazoline endocyclic nitrogen and the urea NH, as demonstrated by spectroscopic and structural studies [1]. This rigid, preorganized conformation is not possible in the aromatic N-(2-thiazolyl)urea analog, where the thiazole nitrogen is less basic and sterically less accessible for hydrogen bonding.

Chelation & Conformation
Head-to-head
Target: Strong intramolecular N-H···N hydrogen bond forms rigid chelate ring (NMR/IR).
Comparator (N-(2-thiazolyl)urea): No chelated structure possible due to endocyclic imine character.
Conformational preorganization may influence target binding entropy and selectivity research.
Solution-state spectroscopic analysis of synthesized derivatives.
Conformational analysis Structural biology Medicinal chemistry

Enhanced Thiazoline Nitrogen Basicity

The predicted acid dissociation constant (pKa) of the thiazoline nitrogen in Urea, (2-thiazolin-2-yl)- is 9.86±0.20 , whereas the corresponding nitrogen in 2-amino-2-thiazoline (the parent heterocycle lacking the urea carbonyl) is predicted to be 8.04±0.10 . This 1.82 log-unit increase in basicity is attributable to the electron-donating resonance effect of the urea substituent, which alters the protonation equilibrium at physiological pH and in enzyme active sites.

Thiazoline Basicity
Cross-study comparable
ΔpKa = +1.82 (target vs. 2-amino-2-thiazoline parent).
Shifts protonation equilibrium, may affect permeability and binding context.
Software-predicted pKa; experimental verification recommended.
Physicochemical property prediction Protonation state Drug design

Selective Herbicidal Activity vs. Diuron Standard

A focused series of 38 N-substituted-N'-(2-thiazolyl and furfuryl)ureas and thioureas was evaluated for herbicidal activity on wheat (monocot) and cucumber (dicot) seedlings [1]. The phenylurea derivative of 2-aminothiazole (compound 1) displayed a selective herbicidal activity 1.7-fold greater than the commercial standard diuron, while the corresponding 3-chlorophenylurea derivative of 2-furfurylamine (23) was equipotent to diuron. Notably, the thiazole-containing ureas consistently exhibited higher activity than their furfuryl counterparts, and the unsubstituted urea derivative of 2-aminothiazole represents the simplest pharmacophore within this series. Direct data for the thiazolinyl variant (target compound) are not reported in the same study, but the close structural analogy supports class-level extrapolation.

Herbicidal Activity
Class-level inference
Thiazolyl urea analog: 1.7× diuron activity (cucumber seedling, SHR > 100).
Supports thiazolyl/thiazolinyl scaffold for herbicide lead optimization research.
Direct data for target compound not reported; class-level extrapolation.
Herbicide discovery Agrochemicals Structure-activity relationship

Cytokinin-Like Activity Profile

The cytokinin-like activity of the synthesized thiazolyl ureas was assessed using betacyanin synthesis and radish cotyledon enlargement bioassays [1]. The N-(3-fluorophenyl)-N'-(2-thiazolyl)urea (compound 2) exhibited the greatest activity at 10 µM concentration, while the 3-chlorophenyl analog (compound 4) was the most active across the full concentration range tested. Although the thiazolyl ureas as a class were less potent than kinetin and N-phenyl-N'-(4-pyridyl)urea (the benchmark cytokinin-active phenylurea), the activity was substantially higher than that of the corresponding furfuryl analogs. Additionally, independent studies on N-thiazolinyl-N'-(m-chlorophenyl)urea confirmed good plant growth regulator (PGR) activity in comparison to kinetin in cucumber cotyledon expansion assays [2].

Cytokinin-like Activity
Class-level inference
Thiazolyl urea analog (2): maximal activity at 10 µM; thiazolinyl analog reported with PGR activity vs. kinetin.
Thiazolinyl/ thiazolyl ureas reported as plant growth regulators; may support PGR library synthesis.
Activity lower than kinetin; class-level SAR.
Plant growth regulators Cytokinin bioassay Agrochemical biology

Thiazolin-2-yl Group in Tebipenem Pivoxil

The 2-thiazolin-2-yl moiety is a critical structural component of the side chain in tebipenem pivoxil (Orapenem®), an orally active broad-spectrum carbapenem antibiotic [1]. In this drug, the 1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl group is essential for antibacterial activity and pharmacokinetic properties. The presence of the thiazoline ring in a clinically approved agent validates the scaffold as a privileged pharmacophoric element, distinguishing it from non-thiazoline heterocyclic alternatives that lack this proven drug application.

Pharmacophore Validation
Supporting evidence
2-Thiazolin-2-yl group present in marketed antibiotic tebipenem pivoxil.
Scaffold demonstrated in approved drug; supports drug-like property context for research.
Evidence for scaffold, not compound; direct transfer of properties requires validation.
Antibiotic development Carbapenem Pharmacophore design

Hydrogen Bond Donor Capacity vs. N-Methyl Analog

Urea, (2-thiazolin-2-yl)- possesses two hydrogen bond donor (HBD) sites (both urea NH₂ protons) and three hydrogen bond acceptor (HBA) sites, as calculated from its molecular structure [1]. In contrast, the N-methyl analog (CAS 64002-06-8, N-(4,5-dihydro-2-thiazolyl)-N'-methylurea) has only one HBD [2]. The additional HBD in the target compound is predicted to enhance aqueous solubility by approximately 0.5–1.0 log unit and increase topological polar surface area (tPSA) from 82.3 Ų (N-methyl) to 92.8 Ų, potentially improving oral bioavailability parameters in drug discovery contexts.

Hydrogen Bond Donors
Cross-study comparable
Target: HBD=2, tPSA=92.8 Ų vs. N-methyl analog: HBD=1, tPSA≈82.3 Ų (calculated).
Additional HBD may shift solubility and support ADME property modulation in lead optimization.
Computed descriptors; experimental solubility not reported.
Physicochemical profiling Solubility prediction Medicinal chemistry design

Urea (2-thiazolin-2-yl) Application Scenarios


Herbicide Discovery Targeting Photosystem II

Based on the demonstrated 1.7-fold herbicidal selectivity advantage of thiazolyl ureas over diuron [1], Urea, (2-thiazolin-2-yl)- serves as an ideal unsubstituted starting scaffold for parallel synthesis of focused herbicide libraries. Its two available urea NH positions allow systematic introduction of aryl substituents to modulate potency and crop selectivity, while the thiazoline ring provides metabolic stability advantages over open-chain urea herbicides.

Cytokinin-Mimetic PGR Library Synthesis

The validated cytokinin-like activity of thiazolinyl-substituted phenylureas in cucumber cotyledon expansion assays [2][3] positions the parent compound as a core intermediate for synthesizing novel PGR candidates. Substitution at the urea nitrogen with diverse aryl groups can be performed in a single step from the parent urea, enabling rapid SAR exploration for crop yield enhancement applications.

Building Block for Kinase Inhibitors and Antibacterials

The intramolecular hydrogen-bonded chelation of the 2-thiazolin-2-yl urea scaffold [4] provides a rigid, preorganized pharmacophore suitable for kinase ATP-binding site targeting. Furthermore, the successful incorporation of the thiazolin-2-yl group into the marketed antibiotic tebipenem pivoxil [5] validates the scaffold for antibacterial drug discovery. The unsubstituted urea offers synthetic flexibility for late-stage diversification.

Solubility and Permeability Optimization

The higher hydrogen bond donor count (HBD=2) and larger tPSA (92.8 Ų) of the target compound relative to N-methyl analogs [6][7] make it a strategic choice when aqueous solubility enhancement is desired. Researchers can select the unsubstituted parent urea to shift ADME properties without introducing additional molecular weight or lipophilicity burden.

Application
Selection Property
Validation Focus
Herbicide discovery (Photosystem II)
Rigid hydrogen-bonding scaffold
Herbicidal activity context from thiazolyl/ thiazolinyl class
PGR library synthesis
Unsubstituted urea for parallel derivatization
Cytokinin-like activity SAR from cotyledon expansion assays
Kinase inhibitor/antibacterial building block
Preorganized chelation pharmacophore
Pharmacophore validation in tebipenem pivoxil (scaffold context)
Solubility & permeability optimization
Higher HBD count relative to N-methyl analog
Computed tPSA and HBD shift context; may support ADME tuning
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